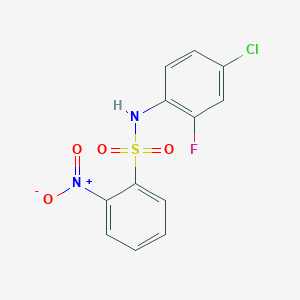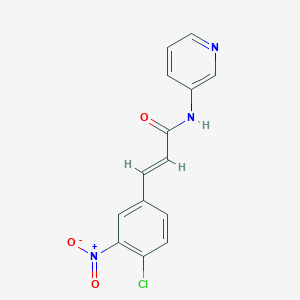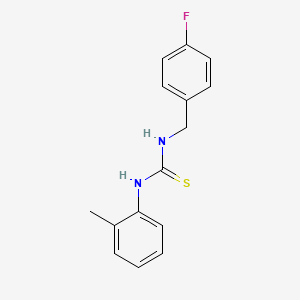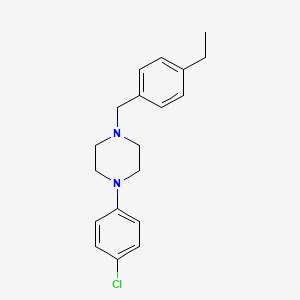
N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide and related compounds involves multiple steps, including chlorosulfonation and nitration processes. For instance, a novel synthesis pathway involves the preparation of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of various pesticides, through chlorosulfonation of 4-chloro-2-fluoronitrobenzene with chlorosulfonic acid (Xiao-hua Du et al., 2005). This demonstrates the chemical's potential as a building block in complex organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for their reactivity and potential applications. Advanced techniques, such as X-ray diffraction, have been employed to elucidate the crystal structures of compounds containing the 4-chloro-2-nitrobenzenesulfonamide moiety, revealing detailed insights into their geometric parameters and intermolecular interactions (G. Estiu et al., 2014).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, demonstrating its versatility as a reagent. It has been utilized in chemoselective N-acylation reactions in water, showcasing its efficiency and selectivity in acylating amines under environmentally benign conditions (S. Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are integral for understanding its behavior in different environments and applications. Investigations into its crystal structure and Hirshfeld surface analysis provide insights into the molecular interactions and stability of its crystalline form (H. Purandara et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with various nucleophiles and electrophiles, are fundamental to its application in synthetic chemistry. The compound's involvement in reactions such as the Mitsunobu reaction and its behavior under conditions of nucleophilic substitution highlight its reactivity and potential for functionalization (T. Fukuyama et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential use as a drug. If it has interesting chemical properties, it could be used in the development of new materials or chemical processes .
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-8-5-6-10(9(14)7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSHZOFDPJZHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)
![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)


![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)





![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)